3-Ethynyl-2,6-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethynyl-2,6-dimethylaniline is an aromatic amine with an ethynyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethynyl-2,6-dimethylaniline typically involves the alkylation of 2,6-dimethylaniline with an ethynylating agent. One common method is the hydrolysis of 4-(3-methyl-3-hydroxy-1-butynyl)-N,N-dimethylaniline using potassium hydroxide in toluene .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves the use of robust catalytic systems and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Ethynyl-2,6-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The aromatic ring can be reduced under specific conditions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of reduced aromatic compounds.
Substitution: Formation of substituted aromatic derivatives.
Scientific Research Applications
3-Ethynyl-2,6-dimethylaniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers
Mechanism of Action
The mechanism of action of 3-Ethynyl-2,6-dimethylaniline involves its interaction with various molecular targets. The ethynyl group can participate in cycloaddition reactions, forming intermediates that can further react to produce complex structures. The aromatic amine group can engage in hydrogen bonding and other interactions with biological molecules, influencing their activity .
Comparison with Similar Compounds
2,6-Dimethylaniline: An aromatic amine with two methyl groups on the benzene ring.
4-Ethynyl-N,N-dimethylaniline: A compound with an ethynyl group and two methyl groups on the nitrogen atom.
Comparison: 3-Ethynyl-2,6-dimethylaniline is unique due to the presence of both an ethynyl group and two methyl groups on the benzene ring. This combination imparts distinct reactivity and properties compared to its analogs. For instance, 2,6-dimethylaniline lacks the ethynyl group, making it less reactive in cycloaddition reactions .
Properties
CAS No. |
474452-22-7 |
---|---|
Molecular Formula |
C10H11N |
Molecular Weight |
145.20 g/mol |
IUPAC Name |
3-ethynyl-2,6-dimethylaniline |
InChI |
InChI=1S/C10H11N/c1-4-9-6-5-7(2)10(11)8(9)3/h1,5-6H,11H2,2-3H3 |
InChI Key |
ZFQGHNSTXQSFLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C#C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.